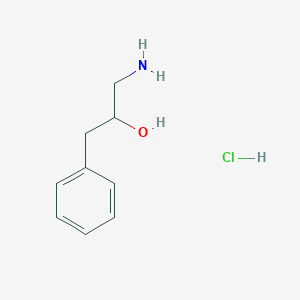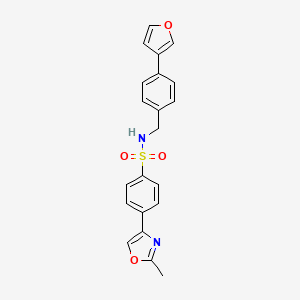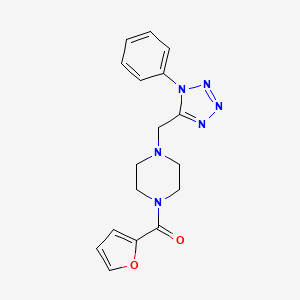![molecular formula C19H11F3N2S B2763087 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-69-5](/img/structure/B2763087.png)
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound featuring a trifluoromethyl group, a phenylsulfanyl group, and a nicotinonitrile core
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Related compounds such as trifluoromethyl phenyl sulfone are known to interact with arylthiolate anions .
Mode of Action
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, a related compound . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, realizing the S-trifluoromethylation of thiophenols . This suggests that 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile may have a similar mode of action.
Biochemical Pathways
The s-trifluoromethylation of thiophenols, which is achieved by related compounds, suggests that it may influence pathways involving these molecules .
Result of Action
The compound’s potential interaction with arylthiolate anions and its possible role in s-trifluoromethylation suggest that it may have significant effects at the molecular level .
Action Environment
The related compound trifluoromethyl phenyl sulfone is known to undergo reactions under visible light irradiation , suggesting that light conditions may play a role in the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be catalyzed by electron donor-acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyridine
- **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]benzene
- **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]thiophene
Uniqueness
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of the nicotinonitrile core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBWAXKRRTZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)
![2-ethyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one](/img/structure/B2763006.png)

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide](/img/structure/B2763010.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine](/img/structure/B2763022.png)

